molecular formula C3H10ClNS2 B1432728 2-(Methyldisulfanyl)ethan-1-amine hydrochloride CAS No. 131027-12-8

2-(Methyldisulfanyl)ethan-1-amine hydrochloride

Cat. No.: B1432728
CAS No.: 131027-12-8
M. Wt: 159.7 g/mol
InChI Key: XPSDIJICFDWRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methyldisulfanyl)ethan-1-amine hydrochloride is a chemical building block of interest in medicinal and synthetic chemistry. The disulfanyl (disulfide) functional group present in this molecule is a key motif in various biochemical processes and is often exploited in drug design for its potential reactivity and role in molecular recognition. At this time, a well-defined and specific research application for this exact compound is not established in the readily available scientific literature. To define its research value for potential customers, it is recommended to consult specialized scientific databases for recent journal articles or patents. Highlighting its use as a precursor in the synthesis of more complex molecules, such as covalent protease inhibitors which often utilize sulfur-containing functional groups , or its potential role in developing pharmaceutical intermediates based on related structures , can effectively communicate its utility to researchers. Focusing on these potential pathways can stimulate interest by connecting the compound's chemistry to active fields of research.

Properties

IUPAC Name

2-(methyldisulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSDIJICFDWRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131027-12-8
Record name 2-(methyldisulfanyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Disulfide Formation via Thiol Coupling

A common method to prepare disulfides involves the oxidation of thiol groups. For 2-(methyldisulfanyl)ethan-1-amine hydrochloride:

  • Step 1: Synthesis of 2-aminoethanethiol or its derivatives.
  • Step 2: Reaction of 2-aminoethanethiol with methyl mercaptan or methylthiol under mild oxidizing conditions to form the disulfide bond (–S–S–).
  • Step 3: Isolation and purification of the disulfide amine.
  • Step 4: Conversion to hydrochloride salt by treatment with HCl.

This method leverages the oxidative coupling of thiols to form the disulfide linkage essential for the compound.

Alternative Synthetic Strategy via Sulfonyl Alkylamine Precursors

Patent literature (EP 2 305 634 A1) describes a novel preparation method for sulfonyl alkylamines, which are structurally related compounds, involving:

  • Starting materials: Sulfonates containing sulfone moieties.
  • Substituting agents: Ammonia or amines reacting with the sulfonates.
  • Reaction conditions: Ambient temperature and atmospheric pressure in solvents such as ammonia or amine solutions in alcohol or chloroform.
  • Outcome: Formation of sulfonyl alkylamines and their salts, which can be further transformed into disulfide derivatives through subsequent chemical modifications.

Although this patent focuses on sulfonyl alkylamines, the methodology provides insights into preparing sulfur-containing amines and their hydrochloride salts, which can be adapted for this compound synthesis.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Thiol Oxidative Coupling Direct oxidation of thiol precursors Straightforward, mild conditions Requires careful control to avoid over-oxidation
Sulfonate-Amine Substitution (Patent) Reaction of sulfonates with ammonia/amine Mild conditions, scalable for industry Focused on sulfonyl derivatives, requires further steps for disulfides
Salt Formation with HCl Conversion of free amine to hydrochloride salt Enhances solubility and stability Requires purification to remove excess acid

Research Findings and Practical Considerations

  • The oxidative coupling of thiols to form disulfides is a well-established route that allows for selective formation of the disulfide bond under controlled oxidation conditions.
  • The hydrochloride salt form is preferred for improved aqueous solubility and ease of handling in pharmaceutical and biochemical applications.
  • Industrial-scale synthesis benefits from mild reaction conditions such as room temperature and atmospheric pressure, as indicated in patent disclosures.
  • Purification challenges include removal of unreacted thiols and control of side reactions leading to polysulfides or over-oxidized byproducts.
  • Safety protocols must be followed due to the potential irritant nature of sulfur-containing amines and their salts.

Summary Table of Key Data

Parameter Data/Description
Molecular Formula C3H10ClNS2
Molecular Weight 159.7 g/mol
CAS Number 131027-12-8
Typical Reaction Conditions Room temperature, atmospheric pressure
Common Solvents Alcohols, chloroform, aqueous HCl
Reaction Type Thiol oxidative coupling, nucleophilic substitution
Product Form Hydrochloride salt

Chemical Reactions Analysis

2-(Methyldisulfanyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.

    Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

2-(Methyldisulfanyl)ethan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It is particularly useful for creating more complex molecules that contain disulfide bonds. The compound can undergo various chemical reactions, including:

  • Oxidation: Forming disulfide bonds important in biological systems.
  • Reduction: Breaking disulfide bonds to revert to thiol forms.
  • Substitution: The amine group participates in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its role in redox biology. Disulfide bonds formed by this compound are critical for protein folding and stability. Its ability to modulate these bonds makes it a valuable tool in understanding protein interactions and functions.

Medicine

Research into the therapeutic applications of this compound has gained momentum, particularly regarding neurodegenerative diseases like Alzheimer's disease. Studies suggest that the compound may:

  • Inhibit beta-amyloid peptide aggregation.
  • Protect against oxidative stress by scavenging free radicals.

These properties indicate potential therapeutic roles in managing conditions characterized by oxidative damage and protein misfolding.

The biological activity of this compound can be attributed to its ability to form and break disulfide bonds, which are crucial for stabilizing protein structures and facilitating cellular signaling pathways. Its interactions with various biomolecules enhance its therapeutic potential.

Neuroprotective Effects

In experimental models of Alzheimer's disease, treatment with this compound has shown promising results:

  • Reduced levels of beta-amyloid aggregation.
  • Improved cell viability under conditions of oxidative stress.

These findings support the hypothesis that this compound could serve as a potential therapeutic agent for Alzheimer's disease management.

High-throughput Screening Assays

In biochemical research, this compound has been utilized in high-throughput screening assays designed to identify transaminase activities. These assays demonstrated sensitivity and specificity in detecting enzymatic activities related to various metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds stabilize protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can affect protein function and stability. The molecular targets and pathways involved include various enzymes and proteins that regulate redox homeostasis .

Comparison with Similar Compounds

Disulfanyl-Substituted Ethanamines

Compounds with disulfide (–S–S–) substituents are rare in the literature. A related compound, 2-[(2-aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4), features a disulfide bridge between two aminoethyl groups (C₄H₁₂N₂S₂) .

2-(Pyridine-2-yldisulfanyl)ethan-1-amine () incorporates a pyridyl-disulfide moiety, synthesized via reaction of 2-mercaptoethylammonium chloride with 2,2-dipyridyl disulfide .

Methylthio (S–CH₃)-Substituted Ethanamines

Methylthio groups are common in bioactive compounds. Examples include:

  • 2-[4-(Methylthio)phenoxy]ethan-1-amine hydrochloride (CAS 1211477-99-4): A phenoxy derivative with a methylthio substituent on the aromatic ring, synthesized as a hydrochloride salt .
  • 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine derivatives (e.g., 25T-NBOH, 25T-NBOMe): Psychedelic phenethylamines with methylthio and methoxy groups, showing biased agonism at serotonin receptors .

These compounds demonstrate that methylthio groups enhance lipophilicity and receptor binding, though their disulfide analogs (like the target compound) may exhibit distinct redox behavior.

Sulfonyl (SO₂)-Substituted Ethanamines

2-(Methylsulfonyl)ethan-1-amine hydrochloride (CAS 104458-24-4) features a sulfonyl group (–SO₂–CH₃), offering polar and electron-withdrawing properties .

Thiophene-Substituted Ethanamines

2-(Thiophen-2-yl)ethan-1-amine hydrochloride () and its 3-yl analog () are synthesized via HCl salt formation in ethyl acetate, yielding ~49–52% with characteristic ¹H NMR peaks (e.g., δ 7.41 ppm for thiophene protons) . These compounds highlight the role of aromatic heterocycles in modulating electronic properties and bioactivity.

Aromatic Ring-Substituted Ethanamines

  • 2C-D and 2C-P (): Dimethoxy-substituted phenethylamines with psychedelic activity, emphasizing the impact of electron-donating groups on receptor interaction .
  • 2-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride (): Synthesized via HCl/dioxane, with LCMS data ([M+H]⁺ = 272.0) indicating a molecular weight of 163.67 g/mol .

Data Table: Key Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Synthesis Yield (%) Key Data Evidence ID
2-(Thiophen-2-yl)ethan-1-amine hydrochloride C₆H₁₀NS·HCl 163.67 Thiophene 49 ¹H NMR: δ 7.41 (thiophene)
2-[4-(Methylthio)phenoxy]ethanamine hydrochloride C₉H₁₃NOS·HCl 236.75 Methylthio-phenoxy N/A CAS 1211477-99-4
2-(Methylsulfonyl)ethan-1-amine hydrochloride C₃H₉NO₂S·HCl 158.52 Sulfonyl N/A [M+H]⁺ = 272.0 (LCMS)
2-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride C₁₀H₁₅N·HCl 193.69 Dimethylphenyl N/A LCMS [M+H]⁺ = 150.1

Biological Activity

2-(Methyldisulfanyl)ethan-1-amine hydrochloride, also known as cystamine, is a compound with the molecular formula C₄H₁₂N₂S₂ and a molecular weight of approximately 152.28 g/mol. This compound features a disulfide bond, which is crucial for its biological activity and interactions. It is primarily utilized in pharmaceutical and biochemical applications due to its notable biological properties, including antioxidant activity and potential therapeutic roles in neurodegenerative diseases.

Chemical Structure and Properties

The structural representation of this compound is as follows:

  • Molecular Formula : C₄H₁₂N₂S₂
  • CAS Number : 131027-12-8
  • SMILES Notation : CSSCCN
  • InChI Key : LCVDHXURABCEDA-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role.

Neuroprotective Effects

Studies have demonstrated that this compound may have neuroprotective effects, particularly in models of Alzheimer's disease. It appears to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. The mechanism involves the modulation of cholinergic neurotransmission and interference with plaque formation in synaptic areas.

The biological activity of this compound can be attributed to its ability to form disulfide bonds, which are crucial for stabilizing protein structures and facilitating cellular signaling pathways. The compound's interactions with various biomolecules enhance its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructureUnique Features
2-(Methylthio)ethanamineC₃H₉NSContains a single sulfur atom; less reactive than disulfides.
CystineC₆H₁₂N₂O₄S₂A naturally occurring amino acid; forms cyclic structures.
Bis(2-chloroethyl)amineC₄H₈Cl₂NUsed primarily as a chemical warfare agent; distinct reactivity profile.

The presence of two sulfur atoms in this compound contributes to its unique chemical behavior and biological activity.

Neurodegenerative Disease Models

A study focusing on the effects of this compound in cellular models of Alzheimer's disease revealed that treatment led to reduced levels of beta-amyloid aggregation and improved cell viability under oxidative stress conditions. The findings suggest that this compound could serve as a potential therapeutic agent for Alzheimer's disease management .

High-throughput Screening Assays

In high-throughput screening assays designed to identify transaminase activities, this compound was utilized as a reagent. The assays demonstrated sensitivity and specificity in detecting enzymatic activities related to various metabolic pathways, highlighting the compound's utility in biochemical research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(methyldisulfanyl)ethan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step protocols.

Alkylation : React 2-aminoethanethiol with methyl disulfide under basic conditions (e.g., KOH/ethanol) to form the disulfide bond.

Salt Formation : Treat the free base with hydrochloric acid in anhydrous ether or methanol to precipitate the hydrochloride salt.

Purification : Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to achieve >95% purity .

  • Key Considerations : Monitor reaction pH during salt formation to avoid over-acidification, which may degrade the disulfide bond.

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent oxidation of the disulfide bond .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light or temperatures >25°C .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine protonation and disulfide integrity (δ ~2.8–3.2 ppm for CH₂-S-S-CH₃) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion detection (C₃H₁₁N₂S₂⁺, m/z 163.04) .
  • Elemental Analysis : Verify Cl⁻ content (~22.5% w/w) via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays across a broad concentration range (nM–mM) to identify non-linear effects, such as receptor desensitization .
  • Receptor Profiling : Use radioligand binding assays (e.g., 5-HT₂A or σ receptors) to confirm target specificity. Cross-validate with knockout cell models .
  • Redox Profiling : Test thiol-disulfide exchange activity in buffer systems (e.g., PBS with 1 mM GSH) to assess stability under physiological conditions .

Q. What strategies mitigate disulfide bond reduction during in vitro biological assays?

  • Methodological Answer :

  • Buffer Optimization : Include thiol-blocking agents (e.g., N-ethylmaleimide) or antioxidants (e.g., ascorbate) in assay media .
  • LC-MS Monitoring : Track intact compound levels at assay endpoints using HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .
  • Control Experiments : Compare results with a reduced analog (e.g., 2-mercaptoethylamine) to isolate disulfide-dependent effects .

Q. How does the hydrochloride salt form influence crystallization and solubility?

  • Methodological Answer :

  • Solubility Screening : Use the CheqSol method (pH 1–7) to determine pH-dependent solubility. The hydrochloride salt typically exhibits higher aqueous solubility (>50 mg/mL) than the free base .
  • Crystallography : Grow single crystals via slow evaporation (MeOH/Et₂O) and solve the structure using X-ray diffraction to confirm counterion interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methyldisulfanyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Methyldisulfanyl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.